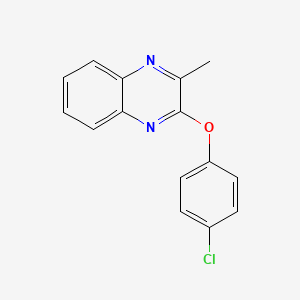![molecular formula C21H17ClN2O2 B6085232 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6085232.png)
2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. C16 is a benzamide derivative that has been synthesized through a specific method. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and physiological effects:
2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of acute and chronic inflammation. 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has also been found to possess antipyretic effects, reducing fever in animal models. Additionally, 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has been shown to possess antioxidant properties, protecting cells from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide is also soluble in organic solvents, allowing for easy manipulation in experiments. However, one limitation of 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide. One potential avenue of research is the development of 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide-based drugs for the treatment of inflammatory and oxidative stress-related diseases. Another potential direction is the investigation of the mechanism of action of 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide, which may lead to the development of more potent and specific inhibitors of inflammation and oxidative stress. Additionally, further studies are needed to determine the safety and toxicity profile of 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide, which is essential for the development of potential therapeutic applications.
Méthodes De Synthèse
2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has been synthesized through a multi-step method that involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. The resulting compound is then reacted with 3-methylaniline to obtain the intermediate product, 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl) acetamide. Finally, the intermediate product is reacted with benzoyl chloride to produce 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide.
Applications De Recherche Scientifique
2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has also been shown to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c1-14-6-4-9-17(12-14)23-21(26)18-10-2-3-11-19(18)24-20(25)15-7-5-8-16(22)13-15/h2-13H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIGKSCXNLCXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6085149.png)
![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1H-benzimidazole-2-carbohydrazonamide](/img/structure/B6085157.png)


![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B6085183.png)
![3-(3,4-dimethoxyphenyl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6085191.png)
![8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6085197.png)

![5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6085209.png)
![5-{2-[(4-isopropylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6085211.png)



![N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6085240.png)